molecular formula C6H11Cl2N3S B6276228 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride CAS No. 2763779-17-3

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride

Cat. No. B6276228
CAS RN: 2763779-17-3
M. Wt: 228.1
InChI Key:
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Description

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride, also known as CPTD, is a cyclic amine derivative of 1,3,4-thiadiazol-2-ylmethanamine. It is a widely used compound in scientific research due to its ability to modulate the activity of various enzymes, receptors, and ion channels. CPTD is a highly potent inhibitor of the enzyme acetylcholinesterase (AChE), and has been used in a variety of studies to investigate the role of AChE in various physiological and biochemical processes.

Scientific Research Applications

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride has been widely used in a variety of scientific research applications. It has been used to investigate the role of AChE in various physiological and biochemical processes, including neurotransmitter release, learning and memory, and muscle contraction. Additionally, 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride has been used to study the effects of AChE inhibitors on diseases such as Alzheimer's and Parkinson's. Furthermore, 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride has been used in studies of the effects of AChE inhibitors on cancer cells, and in studies of drug metabolism and drug transport.

Mechanism of Action

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological and biochemical processes. By inhibiting AChE, 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride increases the levels of acetylcholine in the body, which can have a variety of effects on the body, depending on the system being studied.
Biochemical and Physiological Effects
1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can have a variety of effects, depending on the system being studied. For example, increased levels of acetylcholine can lead to increased neurotransmitter release, improved learning and memory, and enhanced muscle contraction. Additionally, 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride has several advantages for use in laboratory experiments. It is a highly potent inhibitor of AChE, and has been used in a variety of studies to investigate the role of AChE in various physiological and biochemical processes. Additionally, 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is relatively inexpensive and easy to synthesize. However, 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride has several limitations for use in laboratory experiments. It is a highly potent inhibitor of AChE, and therefore, can lead to non-specific effects in some systems. Additionally, 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is not a selective inhibitor of AChE, and therefore, can interfere with the activity of other enzymes.

Future Directions

There are a variety of potential future directions for research using 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride. For example, further studies could be conducted to investigate the effects of 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride on diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to investigate the effects of 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride on cancer cells, and to investigate its potential as a therapeutic agent. Additionally, further studies could be conducted to investigate the effects of 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride on drug metabolism and drug transport. Finally, further studies could be conducted to investigate the effects of 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride on other physiological and biochemical processes, such as neurotransmitter release, learning and memory, and muscle contraction.

Synthesis Methods

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is synthesized by the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-ylmethanamine with hydrochloric acid in an aqueous solution. The reaction is carried out in a two-step process, with the first step involving the formation of the cyclic amine derivative, and the second step involving the addition of the hydrochloric acid. The reaction is typically carried out at room temperature and is complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "5-cyclopropyl-1,3,4-thiadiazol-2-amine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-cyclopropyl-1,3,4-thiadiazol-2-amine is reacted with formaldehyde in the presence of a suitable catalyst to form 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride.", "Step 3: The final step involves the addition of hydrochloric acid to the product from step 2 to form the desired compound, 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride." ] }

CAS RN

2763779-17-3

Product Name

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride

Molecular Formula

C6H11Cl2N3S

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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